7-Methoxyimidazo[1,2-b]pyridazine
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Overview
Description
7-Methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of an imidazo[1,2-b]pyridazine core with a methoxy group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under various conditions. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers high yields and environmentally benign conditions . Another approach involves the use of solid support catalysts such as Al2O3 and TiCl4 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,2-b]pyridazines .
Scientific Research Applications
7-Methoxyimidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Methoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of interleukin-17A (IL-17A), a cytokine involved in inflammatory responses. By inhibiting IL-17A, this compound can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antiviral, antibacterial, and anticancer properties.
Pyridazines: Exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, and antihypertensive effects.
Uniqueness: 7-Methoxyimidazo[1,2-b]pyridazine stands out due to its specific substitution pattern and its potent inhibitory effects on IL-17A. This makes it a valuable compound for developing new therapeutic agents targeting inflammatory diseases .
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-4-7-8-2-3-10(7)9-5-6/h2-5H,1H3 |
InChI Key |
JBQVYAYZDXKKLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CN2N=C1 |
Origin of Product |
United States |
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